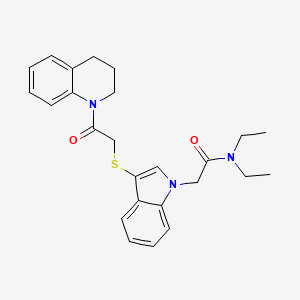
2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule with multiple functional groups, including an indole core and a quinoline derivative
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroquinolin-2-one derivatives, have been found to exhibit potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
It’s worth noting that similar compounds, such as 3,4-dihydroquinolin-2-one derivatives, have been found to inhibit p38 map kinase, which leads to cytotoxic activities .
Biochemical Pathways
The inhibition of p38 map kinase by similar compounds suggests that it may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been found to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide involves several steps:
Formation of the Indole Core: : The indole core can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Synthesis of the Quinoline Derivative: : The quinoline derivative is synthesized through the Skraup synthesis, which involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Thioether Linkage Formation: : The indole core and the quinoline derivative are linked via a thioether bond. This typically involves the reaction of the 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl thioacetate with the indole under basic conditions.
Formation of the Final Product: : The final step involves the acylation of the compound with N,N-diethylacetamide.
Industrial Production Methods
Industrial production would scale up the laboratory methods with optimizations for yield and purity. Continuous flow reactions and the use of catalysts to enhance reaction rates are common in industrial settings. The entire process requires precise control over temperature, pH, and solvent conditions to ensure high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The quinoline ring can be selectively reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: : Halogenation of the indole core can be achieved using N-bromosuccinimide, leading to mono- or di-halogenated products.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: : Hydrogen gas with palladium catalysts
Halogenating Agents: : N-bromosuccinimide
Major Products
Sulfoxides and Sulfones: : From oxidation
Reduced Quinoline Derivatives: : From reduction
Halogenated Indole Derivatives: : From substitution reactions
Scientific Research Applications
Chemistry
2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide serves as an important intermediate in organic synthesis, particularly in constructing heterocyclic compounds that are essential in medicinal chemistry.
Biology
In biological research, this compound is investigated for its potential interactions with various enzymes and receptors, providing insights into new drug discovery pathways.
Medicine
The indole and quinoline moieties are prominent in pharmaceuticals. Thus, this compound is studied for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, its unique chemical structure allows its use in developing specialized materials, such as high-performance polymers and dyes.
Comparison with Similar Compounds
Similar compounds include other indole-quinoline hybrids. Each compound's distinct functional groups and linkages confer unique properties. For example:
2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylbenzamide: : Has a different acyl group, affecting its lipophilicity and biological activity.
2-(3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-dimethylacetamide: : Varies in the alkyl groups on the amide nitrogen, impacting its solubility and interaction with biological targets.
Each of these compounds shares structural similarities but diverges in specific functional groups, leading to differences in their reactivity and applications.
Properties
IUPAC Name |
2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-3-26(4-2)24(29)17-27-16-23(20-12-6-8-14-22(20)27)31-18-25(30)28-15-9-11-19-10-5-7-13-21(19)28/h5-8,10,12-14,16H,3-4,9,11,15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGVFOKJXAMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
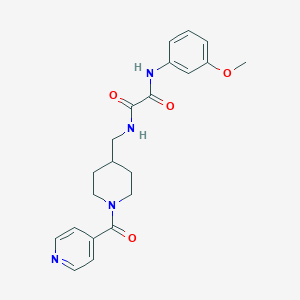
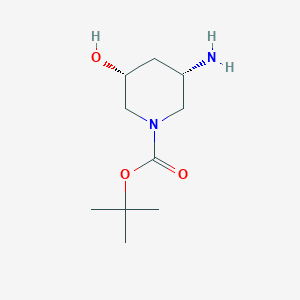
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)
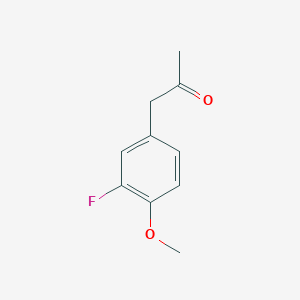
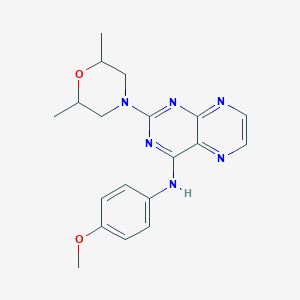
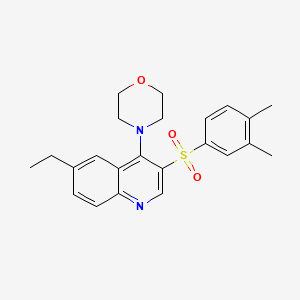
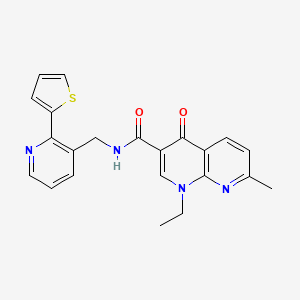
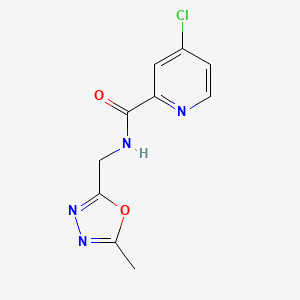
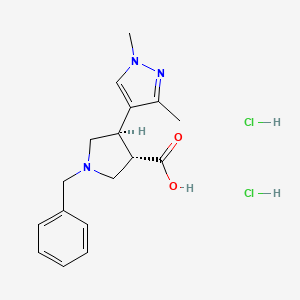
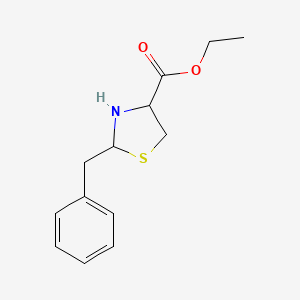
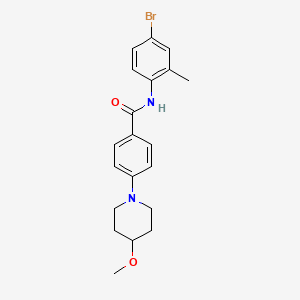
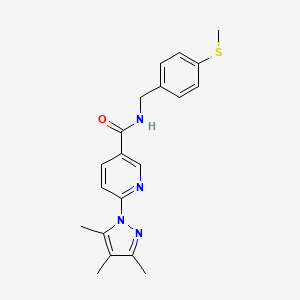
![3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol](/img/structure/B2460236.png)
